molecular formula C20H43ClS B2553166 Dimethyl(octadecyl)sulfaniumchloride CAS No. 2491668-67-6

Dimethyl(octadecyl)sulfaniumchloride

Cat. No.: B2553166
CAS No.: 2491668-67-6
M. Wt: 351.07
InChI Key: WLSVIXNKUKAARM-UHFFFAOYSA-M
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Description

Dimethyl(octadecyl)sulfaniumchloride: is a chemical compound with the molecular formula C20H43ClS It is a sulfonium salt characterized by a long octadecyl chain attached to a sulfur atom, which is also bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(octadecyl)sulfaniumchloride typically involves the reaction of an octadecyl halide (such as octadecyl bromide) with dimethyl sulfide. The reaction is carried out in the presence of a base, which facilitates the nucleophilic substitution on the sulfur atom . The general reaction can be represented as follows:

C18H37Br+(CH3)2SC20H43S+Cl\text{C18H37Br} + \text{(CH3)2S} \rightarrow \text{C20H43S}^+ \text{Cl}^- C18H37Br+(CH3)2S→C20H43S+Cl−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(octadecyl)sulfaniumchloride involves its interaction with biological membranes and other molecular targets. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfonium group can interact with various cellular components, influencing biochemical pathways.

Comparison with Similar Compounds

Dimethyl(octadecyl)sulfaniumchloride can be compared with other sulfonium salts and quaternary ammonium compounds:

    Dimethyl(octadecyl)ammonium chloride: Similar structure but with a nitrogen atom instead of sulfur. It is widely used as a surfactant and disinfectant.

    Trimethyl(octadecyl)ammonium chloride: Another quaternary ammonium compound with three methyl groups attached to the nitrogen atom.

Properties

IUPAC Name

dimethyl(octadecyl)sulfanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSVIXNKUKAARM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43ClS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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